3,3-Dimethoxyestra-5(10),9(11)-dien-17-one

説明

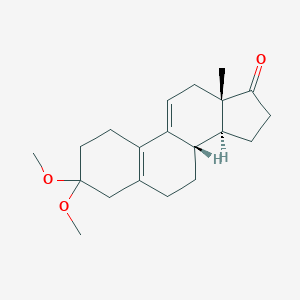

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one is a synthetic steroidal compound. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of two methoxy groups at the 3-position and a dienone structure at the 5(10) and 9(11) positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one typically involves the following steps:

Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.

Methoxylation: The 3-position of estrone is methoxylated using methanol and an acid catalyst to introduce the methoxy groups.

Formation of Dienone Structure: The dienone structure at the 5(10) and 9(11) positions is introduced through a series of oxidation and elimination reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Nucleophilic Addition at C17-Ketone

The C17 ketone undergoes nucleophilic addition with organometallic reagents. A notable example is its reaction with cyanomethyl lithium to form 17α-cyanomethyl-17β-hydroxy derivatives .

Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cyanomethyl Li, THF, -50°C | 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene | 82% |

This step is pivotal in dienogest synthesis, where stereoselectivity at C17 is controlled by low-temperature conditions (-50°C to -40°C) .

Acid-Catalyzed Hydrolysis and Cyclization

The dimethyl acetal group at C3 undergoes hydrolysis under acidic conditions to regenerate the 3-keto group. Subsequent cyclization forms fused ring systems .

Key Steps:

-

Hydrolysis: 70% HClO₄ in acetonitrile removes the acetal protecting group .

-

Cyclization: Intramolecular aldol condensation forms a six-membered ring via Dean-Stark conditions1.

Mechanistic Insight:

-

Hydride shifts stabilize carbocation intermediates during cyclization17.

-

The reaction proceeds via enolate formation at C6-C7, followed by nucleophilic attack at C11.

Bromination and Diene Functionalization

The 5(10),9(11)-diene system undergoes electrophilic addition. Pyridinium tribromide selectively brominates the less hindered double bond :

Reaction:

| Reagent | Product | Purity (HPLC) | Source |

|---|---|---|---|

| Pyridinium tribromide | 17α-cyanomethyl-17β-hydroxy-estra-4,9-diene-3-one | 99.55% |

Steric hindrance from the C10 methyl group directs bromination to the 9(11) position.

Reduction and Rearrangement

The compound participates in conjugate reductions and Wagner-Meerwein rearrangements:

Example Pathways:

-

Borohydride Reduction: NaBH₄ selectively reduces the 3-keto group post-hydrolysis.

-

Carbocation Rearrangement: Acidic conditions induce methyl/hydride shifts to form thermodynamically stable products7.

Stability and Degradation Pathways

The diene system is prone to oxidation under ambient conditions. Stabilization strategies include:

科学的研究の応用

Synthesis Applications

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one serves as an important intermediate in the synthesis of various synthetic hormones. Notably, it is used in the production of:

- Trenbolone Acetate : A potent anabolic steroid used in veterinary medicine and bodybuilding. The synthesis involves treating estra-4,9-diene-3,17-dione with methanol in the presence of p-toluenesulfonic acid to yield high quantities of this compound .

- Dienogest : An oral contraceptive and treatment for endometriosis. The compound acts as a precursor in a one-pot synthesis process that yields dienogest with minimal impurities . The purification methods employed often include crystallization techniques using solvents like dimethylformamide and water to achieve high purity levels .

Pharmaceutical Applications

The primary pharmaceutical applications of this compound are centered around its role as a precursor to various progestins:

- Dienogest : This compound is structurally related to testosterone and exhibits antiandrogenic properties beneficial for treating conditions such as polycystic ovary syndrome (PCOS) and endometriosis . Its synthesis from this compound allows for the production of a drug that is effective while maintaining a favorable safety profile.

Case Studies and Research Findings

- Synthesis Efficiency : Research has demonstrated that using this compound as an intermediate can lead to yields exceeding 80% for final products like dienogest . This efficiency underscores its importance in pharmaceutical manufacturing.

- Purification Techniques : Various studies have focused on refining purification methods for dienogest derived from this compound. For instance, one study highlighted the use of preparative high-performance liquid chromatography (HPLC) to achieve purities above 99% . The control of diene impurities during synthesis has been a significant focus, with methods developed to minimize these impurities effectively.

作用機序

The mechanism of action of 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various biological pathways, including cell proliferation and differentiation.

類似化合物との比較

Similar Compounds

Estrone: A naturally occurring estrogen with a similar structure but lacking the methoxy groups and dienone structure.

Estradiol: Another natural estrogen with a hydroxyl group at the 17-position instead of a ketone.

Dienogest: A synthetic progestin with a similar dienone structure but different functional groups.

Uniqueness

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one is unique due to its specific methoxy and dienone substitutions, which confer distinct chemical and biological properties. These modifications enhance its stability and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications.

生物活性

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one is a synthetic steroidal compound structurally related to estradiol, characterized by the presence of two methoxy groups at the 3-position and a dienone structure at the 5(10) and 9(11) positions. This compound has garnered attention for its potential biological activities, particularly in relation to estrogen receptor modulation, hormone replacement therapy, and cancer treatment.

- Molecular Formula : CHO

- Molecular Weight : 316.4 g/mol

- CAS Number : 10109-76-9

The synthesis of this compound typically begins with estrone. Methoxylation introduces the methoxy groups, followed by oxidation and elimination to form the dienone structure. This compound is produced in various settings, including pharmaceutical development and research laboratories .

The primary mechanism of action for this compound involves its interaction with estrogen receptors (ERs). Upon binding to ERs, it modulates their activity, influencing the expression of estrogen-responsive genes. This interaction can lead to various biological effects, including:

- Cell Proliferation : The compound may stimulate or inhibit cell growth depending on the context of receptor activation.

- Differentiation : It can influence the differentiation of various cell types through its action on ERs.

Estrogen Receptor Modulation

Research indicates that this compound acts as a selective estrogen receptor modulator (SERM). It exhibits varying degrees of agonistic and antagonistic activity on different ER subtypes (ERα and ERβ). This selectivity is crucial for developing therapies that minimize side effects associated with traditional estrogen treatments .

Potential Therapeutic Applications

-

Hormone Replacement Therapy (HRT) :

- The compound is being investigated for its potential use in HRT, especially for postmenopausal women.

- Its ability to selectively activate estrogen pathways may help alleviate menopausal symptoms while reducing risks associated with conventional estrogen therapies.

- Cancer Treatment :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound.

Study Overview

特性

IUPAC Name |

(8S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h8,16-17H,4-7,9-12H2,1-3H3/t16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOAIJNHLPFTRM-AOIWGVFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268887 | |

| Record name | 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10109-76-9 | |

| Record name | 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-5(10),9(11)-dien-17-one, 3,3-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。